molecular formula C15H15ClFN3O2 B2952665 2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide CAS No. 1645431-65-7

2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide

Cat. No.: B2952665
CAS No.: 1645431-65-7
M. Wt: 323.75
InChI Key: JXXHJFBLPHBPBY-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide is a synthetic organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide typically involves multi-step organic reactions starting from readily available precursors. The initial step often involves the chlorination of a benzamide derivative, followed by a series of functional group modifications, such as amination and cyanation. Reaction conditions generally require controlled temperatures, catalysts, and inert atmospheres to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. Continuous flow reactors and automated systems are employed to maintain consistent reaction conditions. Purification techniques such as recrystallization, chromatography, and distillation are used to isolate the desired compound from by-products.

Chemical Reactions Analysis

Types of Reactions It Undergoes

This compound exhibits various types of chemical reactions, including:

  • Oxidation: Can be oxidized to form different functionalized derivatives.

  • Reduction: Reduction reactions can be carried out to modify the nitrile group.

  • Substitution: Substitution reactions often involve the chloro and amino groups.

Common Reagents and Conditions

  • Oxidation: Common reagents include potassium permanganate or other strong oxidizers.

  • Reduction: Sodium borohydride or lithium aluminum hydride are often used.

  • Substitution: Utilizes nucleophiles under controlled pH and temperature conditions.

Major Products Formed

Scientific Research Applications

2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide has several applications:

  • Chemistry: Serves as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential as an enzyme inhibitor.

  • Medicine: Explored for therapeutic potentials, particularly in targeting specific proteins.

  • Industry: Used in material sciences for developing novel compounds with unique properties.

Mechanism of Action

The Mechanism by Which the Compound Exerts Its Effects

2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide acts by interacting with specific molecular targets, often through binding to active sites on proteins or enzymes, leading to inhibition or activation of biological pathways.

Molecular Targets and Pathways Involved

The compound targets enzymes involved in metabolic pathways, potentially altering the activity of kinases and other regulatory proteins, thus affecting cellular processes.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Compared to similar compounds, 2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide stands out due to its unique combination of functional groups, offering distinct reactivity and biological activity.

List of Similar Compounds

  • N-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide

  • 2-Chloro-N-[2-amino-2-oxoethyl]-6-fluorobenzamide

  • 2-Chloro-6-fluorobenzamide

Remember, these syntheses and applications are hypothetical. Ensure you're following all safety and ethical guidelines when handling such compounds! Anything more on this, or switch gears?

Properties

IUPAC Name

2-chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFN3O2/c1-20(15(9-18)6-3-7-15)12(21)8-19-14(22)13-10(16)4-2-5-11(13)17/h2,4-5H,3,6-8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXHJFBLPHBPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CNC(=O)C1=C(C=CC=C1Cl)F)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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